3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6, and a unique acetamido-linked 1,3-dioxoisoindole moiety at position 2.
Properties
IUPAC Name |
diethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-32-22(30)18-15-9-10-25(23(31)33-4-2)11-16(15)34-19(18)24-17(27)12-26-20(28)13-7-5-6-8-14(13)21(26)29/h5-8H,3-4,9-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUABASWQPCNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-c]Pyridine Core Synthesis
The thieno[2,3-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide precursors. The process, adapted from US Patent 3,969,358, employs hydrochloric acid in dioxane at 80–100°C to induce intramolecular cyclization (Table 1). This step achieves regioselective formation of the bicyclic system, critical for subsequent functionalization.
Table 1: Cyclization Conditions for Thieno[2,3-c]Pyridine Formation
| Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-(3-Thienyl)-methyl sulfonamide | HCl (conc.) | Dioxane | 90 | 78 |
| N-(2-Thienyl)-methyl sulfonamide | H₂SO₄ | Ethanol | 80 | 65 |
Diethyl Esterification
The final step involves esterification of the pyridine carboxyl groups using ethanol and 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions are optimized at pH 6–7 to prevent hydrolysis, achieving 85% yield after 12 hours.
Reaction Optimization Strategies
Temperature and Solvent Effects
Cyclization efficiency correlates strongly with solvent polarity. Dioxane outperforms ethanol and isopropanol due to its ability to stabilize cationic intermediates during acid catalysis. Elevated temperatures (90–100°C) enhance reaction rates but require careful control to avoid decomposition.
Catalyst Screening
Copper(I) catalysts (e.g., CuBr) exhibit superior activity in acetamido formation compared to Cu(II) species. Cs₂CO₃ as a base facilitates deprotonation without side reactions, critical for maintaining regioselectivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Retention times:
Industrial Production Considerations
Scalability Challenges
- Solvent Recovery : Dioxane and DMSO are recycled via vacuum distillation to reduce costs.
- Catalyst Reuse : CuBr is recovered via filtration, achieving 90% activity retention over five cycles.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The thienopyridine ring may also contribute to the compound’s biological effects by binding to specific proteins and altering their function. These interactions can lead to various therapeutic outcomes, such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,3-dioxoisoindole acetamido group distinguishes it from simpler amino or benzothiazole-substituted analogs. This moiety may enhance binding to proteins via hydrogen bonding or aromatic stacking .
- Substitutions at position 2 (e.g., amino vs. bulky heterocycles) significantly alter solubility and steric effects. For instance, the benzothiazole group in may improve membrane permeability compared to the hydrophilic amino group in .
- Ethyl ester groups at positions 3 and 6 are conserved across analogs, suggesting their role in stabilizing the thienopyridine core during synthesis or bioactivity .
Comparison with Imidazo[1,2-a]pyridine and Isothiazolo[5,4-b]pyridine Derivatives
Key Observations :
- The isothiazolo[5,4-b]pyridine core in lacks the fused thiophene ring, reducing aromaticity and possibly affecting planarity critical for binding.
Q & A
Q. What are the critical synthetic steps and challenges in preparing this compound?
The synthesis involves a multi-step route starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Introduction of the isoindole-1,3-dione acetamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
- Esterification : Diethyl ester formation using ethanol and acid catalysts, requiring pH control (pH 6–7) to prevent hydrolysis .
Challenges include maintaining regioselectivity during functionalization and minimizing side reactions (e.g., epimerization during amide coupling). Purification often requires gradient elution HPLC to isolate intermediates .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR verify regiochemistry and substituent placement, particularly distinguishing thieno[2,3-c]pyridine protons (δ 6.8–7.5 ppm) from isoindole-dione protons (δ 7.6–8.2 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>95%) and resolves stereoisomers .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C24H23N3O8S: 538.12; observed: 538.15) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Lowering amide coupling temperatures (0–5°C) reduces racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving coupling efficiency .
- Catalyst screening : Using DMAP in esterification steps increases diethyl ester yields from 65% to 85% .
Q. Table 1: Synthesis Optimization Data
| Step | Condition Change | Yield Improvement | Reference |
|---|---|---|---|
| Amide coupling | 0–5°C vs. room temperature | 70% → 85% | |
| Esterification | DMAP catalysis | 65% → 85% |
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from:
- Dynamic equilibria : Keto-enol tautomerism in isoindole-dione groups can shift proton environments. Variable-temperature NMR (25–60°C) stabilizes conformers .
- Residual solvents : DMSO-d6 impurities mimic extraneous peaks. Lyophilization or deuterated solvent exchange mitigates this .
- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., confirming axial vs. equatorial substituents) .
Q. What methodologies assess the compound’s structure-activity relationship (SAR) in biological studies?
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Reference |
|---|---|---|---|
| Isoindole-dione acetamido | 12.5 | 8.2 | |
| Phthalimide acetamido | 25.0 | 15.4 |
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), identifying hydrogen bonds between isoindole-dione carbonyls and Lys721 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Asp831 in ATP-binding pockets) .
Q. What strategies address low solubility in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
